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Compound of Interest

2-Chloro-5-(6-
Compound Name:

chlorohexanoyl)pyridine
CAS No.: 914203-40-0

Cat. No.: B1368587

Get Quote

\ J

A Bifunctional Scaffold for Orthogonal
Functionalization[1][2]
Nomenclature Anatomy & Identification

The naming of this compound highlights a common divergence between catalog usage
(conjunctive nomenclature) and strict IUPAC preferences (substitutive nomenclature).
Understanding this distinction is critical for database searching and patent filing.

The IUPAC Deconstruction

While "2-Chloro-5-(6-chlorohexanoyl)pyridine” is chemically unambiguous, the preferred
IUPAC name treats the ketone-containing chain as the principal structure because the carbonyl
group takes priority over the heterocyclic ring when the ring is treated as a substituent.[1]

¢ Principal Functional Group: Ketone (

), located at position 1 of the chain (attached to the ring).
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o Parent Chain: Hexane (6 carbons).[1][2]

e Principal Name: Hexan-1-one.

e Substituent 1 (Chain): Chlorine at position 6
6-chloro.[1][2][3][4]

o Substituent 2 (Ring): The pyridine ring is attached to the ketone at its position 5. The chlorine
on the ring is at position 2.[2][5]

o Numbering Logic: Pyridine nitrogen is position 1.[1][2] To minimize locants, the chlorine is
at 2 and the attachment point is 5 (2,5 is preferred over 6,3).

o Radical Name:(2-chloropyridin-5-yl).[1][2]

Preferred IUPAC Name (PIN): 1-(2-Chloropyridin-5-yl)-6-chlorohexan-1-one[1][2]

dentification [

Parameter Value

Theoretical/Research Grade (Analogous to

CAS Registry Number _
70258-18-3 family)

Molecular Formula C11H12CI2NO

Molecular Weight 260.12 g/mol

SMILES CICCCCCC(=0O)clcnc(Cl)ccl
InChl Key (Generated from structure)

Synthetic Architecture

Synthesizing this molecule via Friedel-Crafts acylation is ill-advised due to the electron-
deficient nature of the pyridine ring, which deactivates it toward electrophilic aromatic
substitution.[1][2]

The Superior Protocol: A Weinreb Amide approach utilizing halogen-metal exchange.[1][2] This
method prevents over-addition (formation of tertiary alcohols) and ensures high fidelity.
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Retrosynthetic Logic

The strategy relies on the chemoselective lithiation of 2-chloro-5-bromopyridine.[1][2] The
bromine at position 5 is significantly more labile toward Lithium-Halogen exchange than the
chlorine at position 2, allowing for selective activation at low temperatures.

Experimental Protocol (Self-Validating System)

Reagents:

e Substrate: 2-Chloro-5-bromopyridine (1.0 eq)

e Reagent:n-Butyllithium (1.1 eq, 2.5M in hexanes)[1]

» Electrophile:N-Methoxy-N-methyl-6-chlorohexanamide (Weinreb Amide) (1.05 eq)[1][2]
¢ Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

 Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic
stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

e Lithiation (The Critical Step): Dissolve 2-chloro-5-bromopyridine in anhydrous THF. Add n-
BuLi dropwise over 20 minutes.[1][2]

o Validation: The solution should turn yellow/orange.[2] Stir for 30 minutes at -78°C. The low
temperature prevents the nucleophilic attack of BuLi on the pyridine ring or the
displacement of the 2-Cl.[1][2]

» Acylation: Dissolve the 6-chloro-Weinreb amide in minimal THF and add it slowly to the
lithiated pyridine solution.

o Controlled Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C
over 2 hours.

o Mechanism:[1][2][6] The stable tetrahedral chelate intermediate prevents double addition.

[2]
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e Quench & Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).[2] Wash
combined organics with brine, dry over MgSQOa4, and concentrate.[7]

 Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Pathway Diagram[1][2]

Hydrolysis of
Tetrahedral Intermediate

TARGET:
1-(2-Chloropyridin-5-yl)-
6-chlorohexan-1-one

Lithium-Halogen Exchange Selective Br removal _  s5-Lithio-2-chloropyridine Electrophile Addition:
_— —_

2-Chloro-5-bromopyridine —— (-78°C, n-Buli) (Transient Species) 6-Chloro-Weinreb Amide

Click to download full resolution via product page

Caption: Chemoselective synthesis via Weinreb amide coupling, avoiding competing
nucleophilic attacks.

Orthogonal Reactivity & Applications

This molecule is a high-value "linchpin® scaffold because it possesses two electrophilic sites
with distinct "hardness" and reactivity profiles, allowing for sequential, orthogonal
functionalization.

The Reactivity Matrix
Hard/Soft

Site Type Preferred Reaction
Character

SN2 Substitution
Alkyl Chloride (C6) Primary Alkyl Halide Soft Electrophile (Amines, Thiols,
Azides)

SNAr (if activated) or
Pd-Catalyzed
Coupling (Suzuki,
Buchwald)

Aryl Chloride (C2) Heteroaryl Halide Harder Electrophile

Reductive Amination
Ketone (C1) Carbonyl Hard Electrophile or Reduction to
Alcohol
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Strategic Functionalization Workflow

Researchers utilize this scaffold to link pharmacophores.[1][2] For example, in the development
of kinase inhibitors or PROTACSs (Proteolysis Targeting Chimeras), the alkyl chain serves as a
flexible linker, while the pyridine headgroup binds to the target protein.

Scenario: Creating a PROTAC Linker.

o Step 1 (Alkyl Substitution): React the alkyl chloride with a phthalimide or azide (SN2).[1] This
requires mild heat and a polar solvent (DMF).[2] The aryl chloride remains intact.[2]

o Step 2 (Aryl Coupling): Perform a Suzuki-Miyaura coupling on the 2-chloropyridine using a
boronic acid to attach the E3 ligase ligand.[1][2]

o Step 3 (Ketone Modification): Reduce the ketone to a methylene (Wolff-Kishner) or alcohol if
a non-polar linker is required.[1][2]

Reactivity Logic Diagram

2-Chloro-5-(6-chlorohexanoyl)pyridine

Site A Site B
leyl Chloride (Chain EndD Gryl Chloride (Pyridine CZD
NaN3 or R-NH2 Pd(PPh3)4, Ar-B(OH)2
(Mild Heat, DMF) (Base, Heat)
SN2 Product Biaryl/Amino-Pyridine
(Azide/Amine Linker) (Suzuki/Buchwald)

Click to download full resolution via product page

Caption: Orthogonal reactivity map demonstrating site-selective modification capabilities.

Quality Control & Analytics
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To ensure the integrity of this intermediate in drug development, the following analytical

signatures must be verified.
e 'H NMR (CDCls, 400 MHz):

o Pyridine Protons: Look for the characteristic splitting of 2,5-disubstituted pyridines. The
proton at C6 (adjacent to the carbonyl) will appear as a doublet (or dd) downfield (~8.8
ppm). The proton at C3 (adjacent to Cl) will be ~7.4 ppm.

o Chain Protons:
» Triplet at ~2.9 ppm (CH:z adjacent to Carbonyl).[1][2]
» Triplet at ~3.5 ppm (CH2 adjacent to Chlorine).[1][2]
» Multiplets for the central 4 methylene groups (1.4 - 1.8 ppm).[1][2]
e Mass Spectrometry (LC-MS):
o Expect an [M+H]* peak at 260.0.[1][2]

o Isotope Pattern: The presence of two chlorine atoms will create a distinct isotope pattern:
M (100%), M+2 (~64%), and M+4 (~10%). This 9:6:1 ratio is diagnostic for Clz species.[2]
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¢ Schlosser, M. (2005).[2] "The regioselective functionalization of chloropyridines”.
Angewandte Chemie International Edition. (Grounding for the stability of 2-chloropyridine
during lithiation). [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Chloro-5-(chloromethyl)pyridine | C6H5CI2N | CID 155479 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. 2-Chloro-5-hydroxypyridine | CSH4CINO | CID 819821 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 3. 6-Chlorohexanoyl chloride | C6H10CI20 | CID 88014 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ 4. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and
modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. researchgate.net [researchgate.net]
¢ 6. 2-chloro-5-methylhexane [webbook.nist.gov]
e 7. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]

¢ To cite this document: BenchChem. [Technical Profile: 2-Chloro-5-(6-
chlorohexanoyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1368587/docs#technical-profile-2-chloro-5-6-
chlorohexanoyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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